8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Medicinal Chemistry CNS Drug Discovery LogP/LogD Optimization

8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332529-04-0) is a bifunctional heterocyclic building block combining a quinoline core, a 3-pyridyl substituent, and a reactive carbonyl chloride handle. It belongs to the class of alkylpyridyl quinoline derivatives, which have been patented as NK3 receptor modulators for CNS indications.

Molecular Formula C17H14Cl2N2O
Molecular Weight 333.2 g/mol
CAS No. 1332529-04-0
Cat. No. B1396760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
CAS1332529-04-0
Molecular FormulaC17H14Cl2N2O
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl
InChIInChI=1S/C17H13ClN2O.ClH/c1-2-11-5-3-7-13-14(17(18)21)9-15(20-16(11)13)12-6-4-8-19-10-12;/h3-10H,2H2,1H3;1H
InChIKeyNSFFFCMCYCSXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS 1332529-04-0: Procurement-Ready Quinoline-Acyl Chloride for Targeted Library Synthesis


8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332529-04-0) is a bifunctional heterocyclic building block combining a quinoline core, a 3-pyridyl substituent, and a reactive carbonyl chloride handle . It belongs to the class of alkylpyridyl quinoline derivatives, which have been patented as NK3 receptor modulators for CNS indications [1]. The hydrochloride salt form improves handling and storage stability relative to the free base, making this compound a strategic intermediate for parallel amide or ester library synthesis in medicinal chemistry campaigns .

Why 8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride Cannot Be Substituted by Generic Quinoline Acyl Chlorides


Simple substitution with unsubstituted quinoline-4-carbonyl chloride or other isomers (e.g., 6-ethyl, 8-methyl, or 8-chloro variants) fundamentally alters both physicochemical and pharmacological properties. The specific 8-ethyl substitution pattern generates a distinct LogD profile (predicted ~4.07 at pH 5.5 for the 6-ethyl isomer [1]), while the pyridin-3-yl substituent provides a defined hydrogen-bond acceptor geometry. This compound is a validated intermediate in NK3 receptor modulator patents where precise substitution patterns—including the 8-ethyl group—are explicitly claimed for CNS activity [2]. Replacing this compound with a generic alternative risks losing binding-site complementarity and altering downstream biological outcomes.

Quantitative Differentiation Evidence for 8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride vs. Closest Analog Buyers Consider


Regioisomeric Differentiation: 8-Ethyl vs. 6-Ethyl Substitution Alters Lipophilicity by ΔLogP ≈ 0.2

The 8-ethyl isomer (target compound) is regioisomerically distinct from the commercially available 6-ethyl analog (CAS 1203255-75-7). The 6-ethyl isomer exhibits a calculated Log P of 4.10 and LogD (pH 7.4) of 4.09 [1]. The 8-ethyl substitution is predicted to alter molecular shape and lipophilicity relative to the 6-ethyl congener, with an estimated ΔLogP of approximately 0.2 based on positional isomer effects in quinoline series [2]. This difference can affect blood-brain barrier penetration and non-specific protein binding, parameters critical in CNS drug discovery programs.

Medicinal Chemistry CNS Drug Discovery LogP/LogD Optimization

Patent-Supported Scaffold Differentiation: 8-Ethyl-pyridin-3-yl-quinoline Core Is Explicitly Claimed for NK3 Receptor Modulation

The alkylpyridyl quinoline scaffold with 8-ethyl substitution is explicitly claimed in AstraZeneca's patent on NK3 receptor modulators for treating CNS disorders including depression, anxiety, and schizophrenia [1]. The patent specifies that R4 (corresponding to the 8-position) can be ethyl among other substituents, and R1 (the 2-position) includes pyridin-3-yl [1]. Compounds lacking the 8-ethyl group (e.g., 8-H or 8-methyl analogs) are structurally distinct and fall outside the optimal substitution pattern defined for receptor engagement. This patent-validated scaffold provides procured researchers with a direct link to a known pharmacological target class.

NK3 Receptor Schizophrenia CNS Pharmacology

Reactive Handle Integrity: Carbonyl Chloride Hydrochloride Salt Enables One-Step Diversification vs. Carboxylic Acid Precursors

The carbonyl chloride hydrochloride salt form provides a reactive electrophilic handle for direct amide/ester formation without the need for in situ activation. The free carboxylic acid analog (CAS 774587-14-3) requires separate coupling reagent steps (e.g., HATU, EDCI), adding time and cost to library synthesis . The hydrochloride salt also provides improved ambient storage stability compared to the free acyl chloride base form . The MDL identifier MFCD18205937 unifies sourcing across multiple vendors including Matrix Scientific, Chemenu, and CymitQuimica, ensuring supply chain redundancy .

Parallel Synthesis Amide Bond Formation MedChem Library Design

Purity Benchmark: 97% Assay with MDL Tracking Outperforms 85% Purity Carboxylic Acid Precursor

The carbonyl chloride hydrochloride is commercially available at 97% purity (CheMenu, catalog CM494134) and min. 95% (CymitQuimica, Biosynth brand) . In contrast, the corresponding carboxylic acid analog (CAS 774587-14-3) is listed at only 85% purity on Sigma-Aldrich . The 12% purity differential means fewer unidentified impurities that could confound biological assay results or require additional purification steps prior to use. The MDL number MFCD18205937 enables unified specification tracking across suppliers .

Analytical Quality Control Reproducibility Procurement Specifications

Physicochemical Property Differentiation: Lower Polar Surface Area Favoring BBB Penetration Compared to 8-Chloro Analog

Calculated physicochemical properties for the 6-ethyl regioisomer show a Polar Surface Area (PSA) of 42.85 Ų [1]. The structurally related 8-chloro analog (CAS 1332530-16-1), with C15H9Cl3N2O formula and higher halogen content, is predicted to have a higher molecular weight (339.60 Da) and elevated PSA . The lower PSA of the 8-ethyl series predicts superior passive membrane permeability, which is particularly advantageous for CNS-targeted NK3 receptor modulator programs where BBB penetration is a critical parameter [2].

Drug-like Properties Blood-Brain Barrier CNS Penetration

Best-Fit Procurement Scenarios for 8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride in Drug Discovery and Chemical Biology


NK3 Receptor Modulator Hit-to-Lead Optimization Using Patent-Tracked Scaffold

The 8-ethyl-pyridin-3-yl-quinoline scaffold is explicitly claimed in NK3 receptor modulator patents. Medicinal chemistry teams pursuing CNS indications (schizophrenia, depression, anxiety) can directly synthesize amide derivatives and benchmark against patent-reported pharmacology [1]. The carbonyl chloride handle enables rapid single-step coupling to diverse amine libraries, accelerating SAR exploration of the amide exit vector. The 97% purity specification supports reproducible biological screening without confounding impurity effects .

CNS-Focused Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The predicted low PSA (~43 Ų) and favorable LogP profile position this compound as a CNS-compatible building block for fragment-based screening or DNA-encoded library synthesis [1]. The carbonyl chloride functionality is compatible with on-DNA amide bond formation protocols, enabling direct incorporation into DEL collections without pre-activation. The availability across multiple suppliers (CheMenu, CymitQuimica, Matrix Scientific/VWR) ensures procurement security for large-scale library production .

Quinoline-Based Kinase Inhibitor Tool Compound Generation

Quinoline-4-carbonyl derivatives have documented activity against kinases including PI3K, EGFR-TK, and PDGF-RTK [1]. The 8-ethyl-2-(pyridin-3-yl) substitution pattern provides a unique vector geometry for probing kinase hinge-binding interactions. The carbonyl chloride can be directly converted to amides, esters, hydrazides, or hydroxamic acids in single synthetic steps, enabling rapid generation of focused kinase inhibitor tool compound sets for target validation studies .

Quote Request

Request a Quote for 8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.